An In-depth Technical Guide to TAMRA-PEG3-NHS: Structure, Properties, and Applications
An In-depth Technical Guide to TAMRA-PEG3-NHS: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorescent labeling reagent TAMRA-PEG3-NHS, detailing its chemical structure, physicochemical and spectral properties, and its application in biological research. The information herein is intended to equip researchers with the necessary knowledge for the effective use of this versatile tool in labeling proteins and other biomolecules for downstream analysis.
Core Structure and Properties
TAMRA-PEG3-NHS is a functionalized fluorescent dye composed of three key moieties: a tetramethylrhodamine (B1193902) (TAMRA) fluorophore, a 3-unit polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester reactive group. The TAMRA component provides a bright, orange-red fluorescence, while the hydrophilic PEG spacer enhances water solubility and reduces steric hindrance during conjugation. The NHS ester group allows for the efficient covalent labeling of primary amines on target molecules, such as the lysine (B10760008) residues of proteins, to form stable amide bonds.
Physicochemical Properties
The fundamental physicochemical properties of TAMRA-PEG3-NHS are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₈H₄₂N₄O₁₁ | [1] |
| Molecular Weight | 730.76 g/mol | [1][2] |
| Appearance | Dark colored solid | |
| Solubility | Soluble in DMSO, DMF | [3] |
| Storage | Store at -20°C, desiccated and protected from light | [4] |
Spectral Properties
The spectral characteristics of the TAMRA fluorophore are central to its utility. The following table outlines the key spectral properties, which are based on the closely related 5-TAMRA NHS ester, as the PEG linker has a negligible effect on the fluorophore's spectral performance.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 541 - 553 nm | |
| Emission Maximum (λem) | 567 - 579 nm | |
| Molar Extinction Coefficient (ε) | ~84,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.1 | |
| Correction Factor (CF₂₈₀) | 0.19 |
Experimental Protocols
The primary application of TAMRA-PEG3-NHS is the covalent labeling of biomolecules containing primary amines. The following protocols provide a general framework for protein labeling and characterization.
Protein Labeling with TAMRA-PEG3-NHS
This protocol details the steps for conjugating TAMRA-PEG3-NHS to a protein.
Materials:
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TAMRA-PEG3-NHS
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Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS)
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Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
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Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5
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Quenching Buffer: 1 M Tris-HCl, pH 8.0
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Purification column (e.g., size-exclusion chromatography, desalting column)
Procedure:
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Reagent Preparation:
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Allow the vial of TAMRA-PEG3-NHS to warm to room temperature before opening to prevent moisture condensation.
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Prepare a stock solution of TAMRA-PEG3-NHS (e.g., 10 mg/mL) in anhydrous DMSO or DMF. This should be done immediately before use.
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Prepare the protein solution in the Reaction Buffer at a concentration of 1-10 mg/mL.
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Conjugation Reaction:
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Add a 5 to 10-fold molar excess of the TAMRA-PEG3-NHS stock solution to the protein solution. The optimal ratio may need to be determined empirically.
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Incubate the reaction for 1 hour at room temperature, protected from light.
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Quenching:
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(Optional) Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. The primary amines in the Tris buffer will react with any unreacted NHS ester.
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Incubate for 30 minutes at room temperature.
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Purification:
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Remove unreacted dye and byproducts by passing the reaction mixture through a desalting or size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).
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Collect the colored fractions containing the labeled protein.
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Storage:
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Store the labeled protein conjugate at 4°C for short-term storage or in aliquots at -20°C for long-term storage, protected from light.
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Determination of Degree of Labeling (DOL)
The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.
Procedure:
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Measure the absorbance of the purified protein conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of TAMRA (~541 nm, A_max).
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Calculate the DOL using the following formula:
DOL = (A_max × ε_protein) / [(A₂₈₀ - (A_max × CF₂₈₀)) × ε_dye]
Where:
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A_max = Absorbance of the conjugate at the λex of TAMRA.
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A₂₈₀ = Absorbance of the conjugate at 280 nm.
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ε_protein = Molar extinction coefficient of the protein at 280 nm (in cm⁻¹M⁻¹).
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ε_dye = Molar extinction coefficient of TAMRA (84,000 cm⁻¹M⁻¹).
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CF₂₈₀ = Correction factor for the dye's absorbance at 280 nm (0.19 for 5-TAMRA).
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Application in Signal Transduction Research
A key application of TAMRA-PEG3-NHS is in the study of cellular signaling pathways. By labeling cell surface proteins, researchers can visualize and track their localization, trafficking, and interactions, which are fundamental to understanding signal transduction.
Example Application: Labeling of Cell Surface Proteins
In a typical experiment, a specific antibody or ligand that binds to a cell surface receptor involved in a signaling pathway can be labeled with TAMRA-PEG3-NHS. These fluorescently labeled molecules can then be used to stimulate cells and monitor the downstream events, such as receptor internalization, clustering, or co-localization with other signaling proteins, using fluorescence microscopy or flow cytometry.
The following table presents representative data from an experiment labeling cell surface proteins on HeLa cells, demonstrating how labeling efficiency can be quantified.
| Concentration of TAMRA-PEG3-NHS (µM) | Incubation Time (minutes) | Mean Fluorescence Intensity (Arbitrary Units) | Percentage of Labeled Cells (%) |
| 1 | 30 | 1500 ± 120 | 85 ± 5 |
| 5 | 30 | 4500 ± 350 | 98 ± 2 |
| 10 | 30 | 8200 ± 600 | >99 |
| 5 | 15 | 2800 ± 210 | 92 ± 4 |
| 5 | 60 | 4800 ± 400 | 99 ± 1 |
Visualizations
The following diagrams, generated using Graphviz, illustrate the key chemical reaction and experimental workflow.
